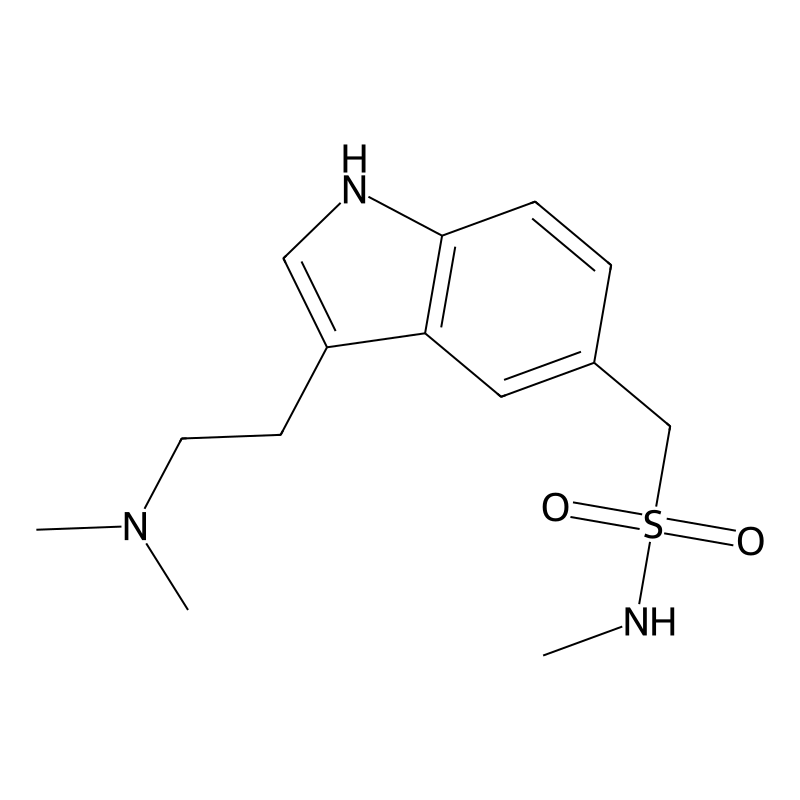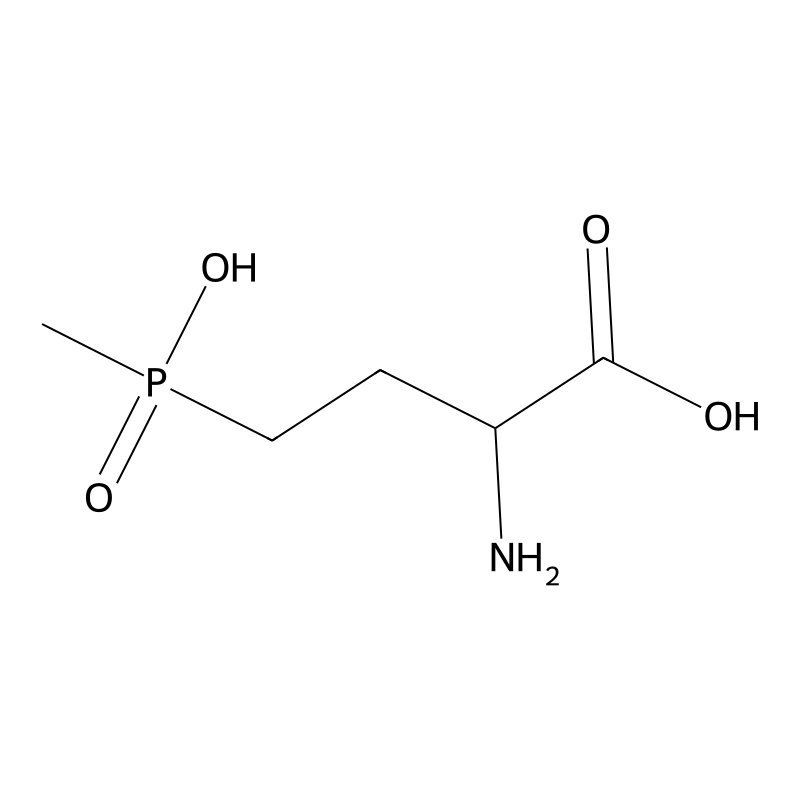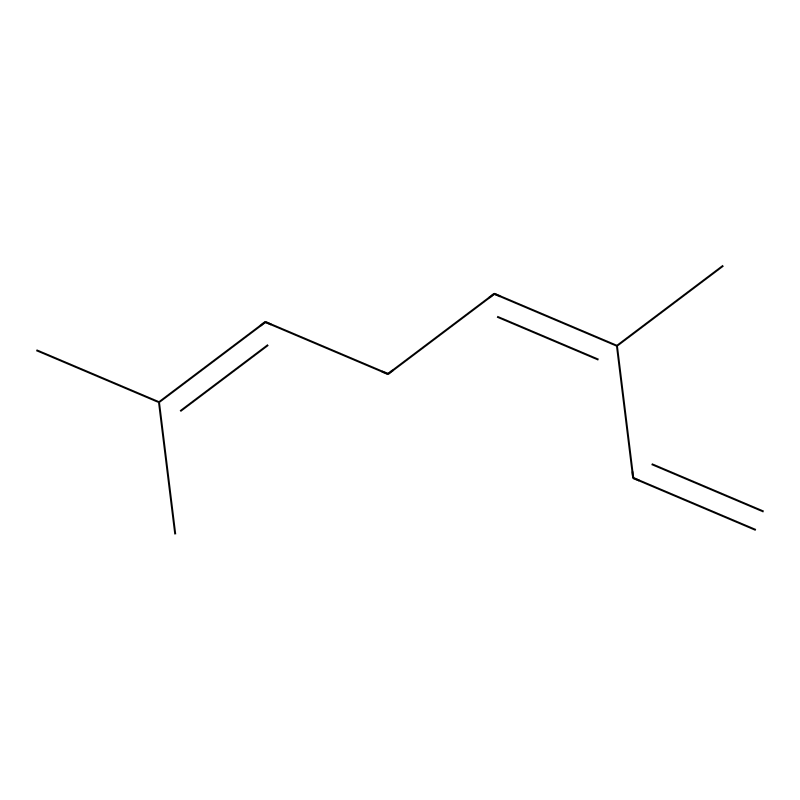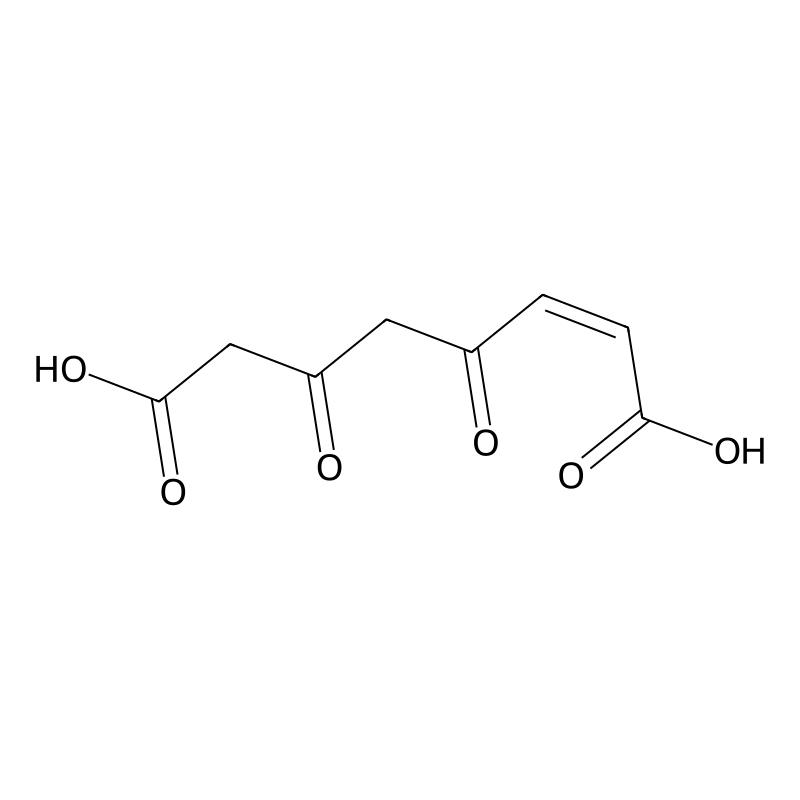1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine
Catalog No.
S921821
CAS No.
1250299-99-0
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1250299-99-0
Product Name
1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine
IUPAC Name
(3-aminopyrrolidin-1-yl)-(3,4-dimethylphenyl)methanone
Molecular Formula
C13H18N2O
Molecular Weight
218.29 g/mol
InChI
InChI=1S/C13H18N2O/c1-9-3-4-11(7-10(9)2)13(16)15-6-5-12(14)8-15/h3-4,7,12H,5-6,8,14H2,1-2H3
InChI Key
BXLJORVYAVMWMJ-UHFFFAOYSA-N
SMILES
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)N)C
Canonical SMILES
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)N)C
This compound is likely a synthetic molecule, combining a dimethylbenzoyl group (derived from a benzene ring with two methyl groups at positions 3 and 4) linked to a pyrrolidin-3-amine moiety (a five-membered ring with a nitrogen atom at position 3 and an amine group).
At this time, its significance in scientific research remains unclear due to the lack of available data.
Molecular Structure Analysis
1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine possesses a unique structure with several key features:
- Heterocyclic Rings: The molecule contains two heterocyclic rings: a benzene ring with two methyl substituents and a pyrrolidine ring with a nitrogen atom. Heterocyclic rings are prevalent in many biologically active molecules.
- Functional Groups: The presence of a carbonyl group (C=O) from the benzoyl moiety and an amine group (NH2) in the pyrrolidine ring suggests potential for various chemical reactions.
Chemical Reactions Analysis
- Nucleophilic Acylation: The carbonyl group can react with nucleophiles, like alcohols or amines, to form amides or esters.
- Reductive Amination: The amine group could undergo reductive amination with an aldehyde or ketone to form a secondary amine.
- Search limitations: Scientific research databases haven't yielded any significant results for this specific molecule.
- Possible reasons: This compound might be fairly new or not widely studied yet.
- Medicinal Chemistry: The presence of the pyrrolidin-3-amine group suggests potential interest in its interaction with biological systems. This could be related to the development of new pharmaceuticals .
- Organic Chemistry: The molecule could be of interest for studies on amide bond formation or reactivity of the 3,4-dimethylbenzoyl group .
XLogP3
1.4
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








